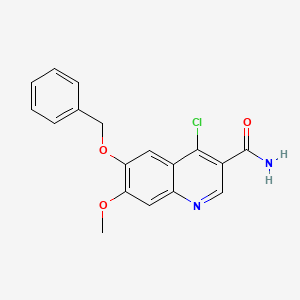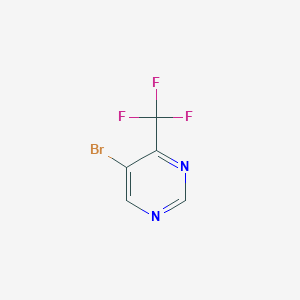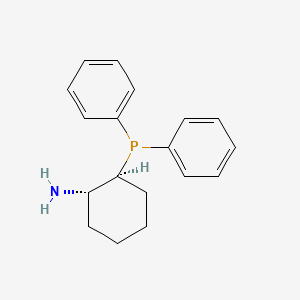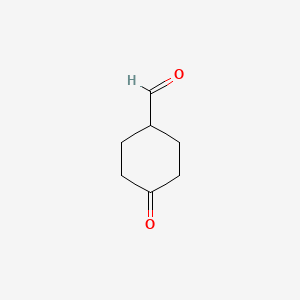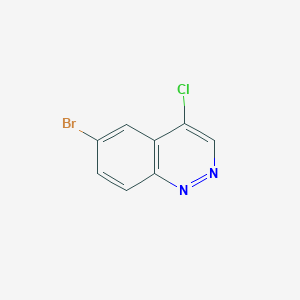
6-Bromo-4-chlorocinnoline
Vue d'ensemble
Description
6-Bromo-4-chlorocinnoline is a chemical compound with the molecular formula C8H4BrClN2 . It has a molecular weight of 243.49 .
Molecular Structure Analysis
The InChI code for 6-Bromo-4-chlorocinnoline is1S/C8H4BrClN2/c9-5-1-2-8-6 (3-5)7 (10)4-11-12-8/h1-4H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
6-Bromo-4-chlorocinnoline has a density of 1.763g/cm3 . Its boiling point is 214.417ºC at 760 mmHg . The exact mass is 241.92500 .Applications De Recherche Scientifique
Synthesis and Structural Studies
Knorr Synthesis Adaptation
6-Bromo-4-chlorocinnoline has been utilized in the modification of the Knorr synthesis. This approach involves condensation between β-keto esters and bromoaniline, followed by the cyclization of the resultant anilides into quinolinones, demonstrating the compound's utility in heterocyclic chemistry (Wlodarczyk et al., 2011).
Crystal Structure Analysis
Research involving the synthesis of novel 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one showed its crystalline structure in the triclinic system. This underlines the compound's significance in understanding molecular interactions and crystal packing, important in material science and pharmaceutical research (Ouerghi et al., 2021).
Synthesis of Derivatives
The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, a key intermediate in PI3K/mTOR inhibitors, highlights the role of 6-Bromo-4-chlorocinnoline derivatives in developing therapeutic agents (Lei et al., 2015).
Applications in Drug Synthesis and Evaluation
Antimicrobial Agent Synthesis
The compound has been used in synthesizing new quinoline-based 1,2,3-triazoles, demonstrating potent antimicrobial and antimalarial activities. This indicates its potential in developing new pharmaceuticals (Parthasaradhi et al., 2015).
Catalysis in Organic Synthesis
Research demonstrates the use of KAl(SO4)2·12H2O (Alum) for the one-pot three-component synthesis of various quinazolinone derivatives, including 6-Bromo-2-alkyl/arylquinazolin-4(3H)-ones. This highlights its role in catalyzing efficient organic synthesis processes (Mohammadi & Hossini, 2011).
Analytical Chemistry and Materials Science
Investigations in Coordination Chemistry
The compound was involved in a study exploring uranyl assembly in solid-state, combining coordination and supramolecular chemistry. This signifies its importance in nuclear chemistry and materials science (Carter & Cahill, 2015).
Halogenated Disinfection Byproducts Study
of halogenated disinfection byproducts in swimming pool water identified compounds like 2-bromo-6-chloro-4-nitrophenol. This research, involving derivatives of 6-Bromo-4-chlorocinnoline, is crucial in understanding the environmental impact of chlorine-based disinfectants (Xiao et al., 2012).
Propriétés
IUPAC Name |
6-bromo-4-chlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKDQKOZUBTOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498709 | |
| Record name | 6-Bromo-4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chlorocinnoline | |
CAS RN |
68211-15-4 | |
| Record name | 6-Bromo-4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

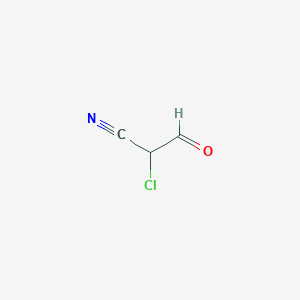
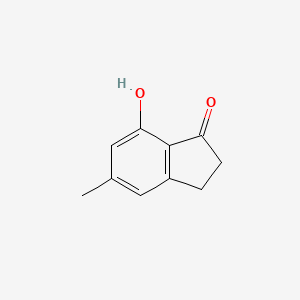
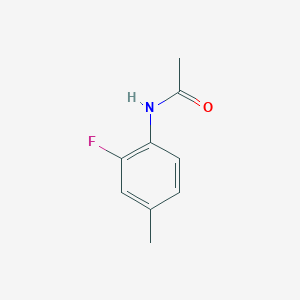
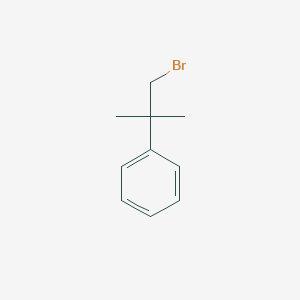
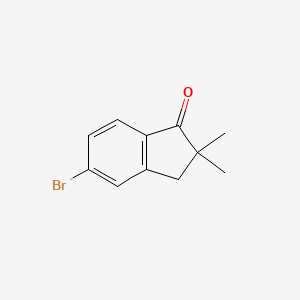
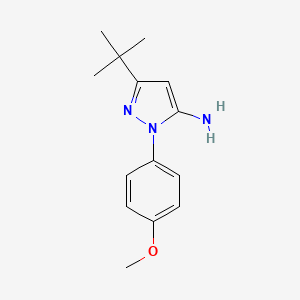
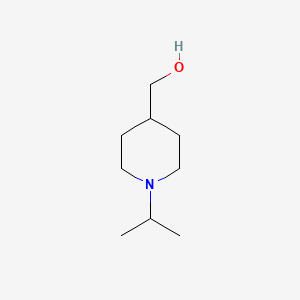
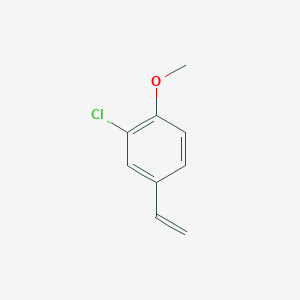
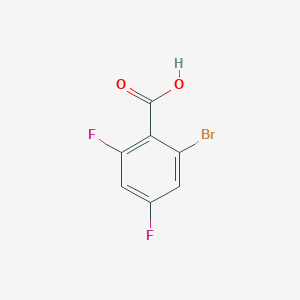
![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)
